6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with methoxy-substituted pyrimidine derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.
Scientific Research Applications
6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the methoxy and methyl groups.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Another closely related compound with similar biological activities.
Uniqueness
6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity as an enzyme inhibitor. The presence of the methoxy and methyl groups contributes to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-methoxy-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H9N5O/c1-12-6-4(3-9-12)5(8)10-7(11-6)13-2/h3H,1-2H3,(H2,8,10,11) |
InChI Key |
QXDPBVZHDZDTGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)N)OC |
Origin of Product |
United States |
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